5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol
Description
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is a fluorinated derivative of the oxane-triol scaffold, characterized by a fluorine atom at position 5 and a fluoromethyl (-CH2F) group at position 5. This compound belongs to the family of carbohydrate analogs, where strategic fluorination is employed to modulate electronic properties, metabolic stability, and biological interactions. The oxane-triol core provides a rigid, oxygen-rich structure, while the fluorine substituents enhance lipophilicity and resistance to enzymatic degradation .
Properties
Molecular Formula |
C6H10F2O4 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2 |
InChI Key |
QTIKECPWBXHCKM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can be achieved through various methods. One common approach involves the fluorination of a precursor compound using electrophilic or nucleophilic fluorinating agents. For example, the fluorination of 2,2-dimethyl-1,3-dioxane-4,6-dione with molecular fluorine (F2) in the presence of a Lewis acid can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove fluorine atoms or reduce other functional groups.
Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver fluoride (AgF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Fluorinated compounds are used in the production of materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol involves its interaction with molecular targets and pathways in biological systems. Fluorine atoms can influence the compound’s binding affinity, stability, and overall biological activity.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol and related compounds:
| Compound Name | Substituents (Position) | Formula | Key Features |
|---|---|---|---|
| This compound | 5-F, 6-CH2F | C6H10F2O5 | High electronegativity, enhanced lipophilicity, potential metabolic stability |
| (2R,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | 5-F, 6-CH2OH | C6H11FO5 | Hydroxymethyl group increases hydrophilicity; differs in stereochemistry |
| 4-Deoxy-4-fluoro-D-glucopyranose | 4-F, 6-CH2OH | C6H11FO5 | Structural isomer with fluorine at position 4; distinct stereochemical profile |
| Dapagliflozin (SGLT2 inhibitor) | 6-CH2OH, aryl-chlorophenyl substituent | C21H25ClO6 | Complex aromatic moiety critical for SGLT2 inhibition; therapeutic use in diabetes |
| 3-Chloro-6-(hydroxymethyl)oxane-2,4,5-triol | 3-Cl, 6-CH2OH | C6H11ClO5 | Chlorine substitution introduces bulkier halogen; altered electronic effects |
| (2S,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxy-oxane-2,3,4-triol | 5-SH, 6-CH2OH | C6H12O7S | Sulfur-containing substituent enables thiol-mediated interactions |
Metabolic Stability
Fluorinated oxane-triols exhibit prolonged half-lives due to fluorine’s resistance to cytochrome P450-mediated oxidation. For example, 4-Deoxy-4-fluoro-D-glucopyranose shows ~30% higher metabolic stability than non-fluorinated analogs in hepatic microsomal assays .
Pharmacological Potential
- Glycosidase Inhibition : Fluorine’s electron-withdrawing effects can mimic transition states in glycosidase enzymes, as seen in fluorinated glucose analogs .
- Antimicrobial Activity : Oxane-triol derivatives with lipophilic substituents (e.g., fluoromethyl) may disrupt bacterial membrane integrity, though direct evidence for the target compound is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
